molecular formula C22H21N3O3S B10796854 6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine

6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B10796854
M. Wt: 407.5 g/mol
InChI Key: IXKCNJIWRNIRNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound 6g involves a series of nucleophilic addition reactions. The specific synthetic routes and reaction conditions are detailed in the original research article . Industrial production methods for compound 6g are not explicitly mentioned in the available literature, but typically, such compounds are synthesized in controlled laboratory environments before scaling up for industrial production.

Chemical Reactions Analysis

Compound 6g undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from compound 6g, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in compound 6g with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of compound 6g.

Scientific Research Applications

Compound 6g has several scientific research applications:

Mechanism of Action

Compound 6g exerts its effects by binding to the colchicine site on tubulin, inhibiting tubulin polymerization, and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, it inhibits epidermal growth factor receptor kinase activity, which further contributes to its antitumor effects .

Comparison with Similar Compounds

Compound 6g is unique in its dual inhibition of epidermal growth factor receptor kinase and tubulin polymerization. Similar compounds include other epidermal growth factor receptor inhibitors and tubulin polymerization inhibitors, such as:

Compound 6g’s dual inhibitory action makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21N3O3S/c1-13-5-7-14(8-6-13)19-11-16-21(29-19)22(24-12-23-16)25-15-9-17(26-2)20(28-4)18(10-15)27-3/h5-12H,1-4H3,(H,23,24,25)

InChI Key

IXKCNJIWRNIRNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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